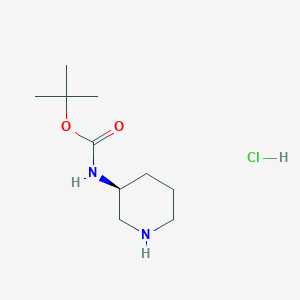

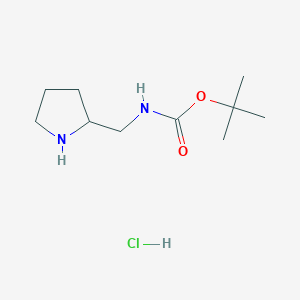

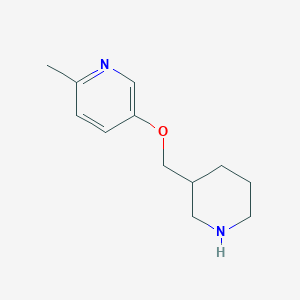

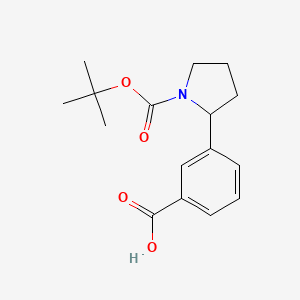

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid

Übersicht

Beschreibung

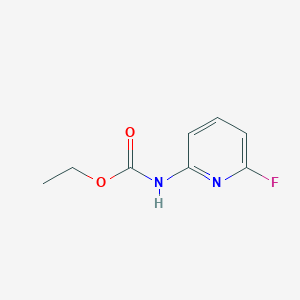

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13(10-17)11-5-4-6-12(9-11)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19) . This indicates that the compound has a molecular weight of 291.35 and consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The compound is a yellow semi-solid . It has a molecular weight of 291.35 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Benzoic Acid Derivatives in Biological Systems

Benzoic acid and its derivatives are extensively studied for their interaction with metals and their influence on the electronic system of biologically important molecules. Research has shown that benzoic acid derivatives can stabilize the electronic system of ligands, which is crucial for understanding their interactions with biological targets, such as receptors or essential cell components. This understanding can predict a molecule's reactivity, durability of complex compounds, and affinity to enzymes, which are vital for drug development and biochemical research (Lewandowski, Kalinowska, & Lewandowska, 2005).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core structure in many biologically active compounds, is notable for its versatility in medicinal chemistry. It offers a unique combination of stereochemical and pharmacophoric exploration due to its sp3 hybridization and non-planarity, which enhances three-dimensional coverage of the pharmacophore space. This structural feature is instrumental in the design of novel compounds with a broad spectrum of biological activities, including those with potential therapeutic applications (Li Petri et al., 2021).

Synthesis and Application of Related Compounds

The synthesis of polyimides in the melt of benzoic acid illustrates the utility of benzoic acid as a solvent and reagent in polymer chemistry. This method allows for the one-stage high-temperature polycondensation of polyimides, offering advantages in terms of reaction conditions and product properties. Such research highlights the potential for developing new materials with desirable characteristics for various industrial applications (Kuznetsov & Tsegelskaya, 2019).

Safety and Hazards

Zukünftige Richtungen

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests that future research could focus on optimizing the structure of this compound to improve its efficacy in PROTAC development.

Wirkmechanismus

Target of Action

Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

It’s known that similar compounds play a crucial role in protacs, which work by recruiting an e3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, a crucial pathway for protein degradation .

Result of Action

As part of a protac, the compound could potentially lead to the degradation of specific target proteins .

Eigenschaften

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-5-8-13(17)11-6-4-7-12(10-11)14(18)19/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIBTUILRRHUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.